Product packaging for hexamine dinitrate(Cat. No.:CAS No. 18423-21-7)

hexamine dinitrate

Cat. No.: B1173562
CAS No.: 18423-21-7
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Description

Contextual Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, hexamethylene dinitrate's significance is predominantly tied to its function as a key precursor. It is formed through the reaction of hexamethylenetetramine (hexamine) with nitric acid. This initial reaction is a crucial step in multi-step processes aimed at constructing more complex nitrogen-rich cage structures found in high-energy molecules. The controlled synthesis and handling of hexamethylene dinitrate are therefore essential aspects of these specialized synthetic methodologies.

Historical Trajectories of Hexamethylene Dinitrate Research

Research involving hexamethylene dinitrate is intertwined with the broader history of energetic materials synthesis, particularly the development of nitramine explosives. Hexamethylenetetramine, the parent compound, was discovered by Aleksandr Butlerov in 1859 and its crystal structure was determined in 1923. ctdbase.org Early research into the nitration of hexamine laid the groundwork for understanding the reaction pathways that produce intermediates like hexamethylene dinitrate. Studies have focused on optimizing the reaction conditions for HDN preparation, including temperature control and reactant concentrations, to achieve high yields and purity necessary for subsequent transformations. wikiwand.comchemeurope.comnih.govpaerab.us Investigations into the conversion of HDN to other energetic intermediates highlight the ongoing research efforts to understand and control these complex reaction systems. nih.govpaerab.uswikipedia.orgnih.gov

Position as an Intermediate in Energetic Material Synthesis Pathways

Hexamethylene dinitrate holds a vital position as an intermediate in the synthesis pathways of several important energetic materials, notably Dinitro-Pentamethylene-Tetramine (DPT) and Cyclotetramethylene Tetranitramine (HMX). The synthesis of cyclotetramethylene tetranitramine (HMX) through the nitration of hexamine involves a relatively long pathway where hexamine dinitrate and DPT are identified as two of the main intermediate compounds. nih.govwikipedia.orgnih.gov

The preparation of hexamethylene dinitrate typically involves the controlled addition of a hexamine solution to nitric acid. chemeurope.comnih.govpaerab.uswikipedia.orgnih.gov This intermediate is then converted into DPT, for instance, by reaction with a mixture of glacial acetic acid and acetic anhydride (B1165640). chemeurope.compaerab.uswikipedia.orgnih.gov Further nitration of DPT can lead to the formation of HMX. nih.gov The conversion kinetics of this compound into DPT has been a subject of experimental study, investigating the effects of factors such as temperature and time on the reaction rate. nih.govpaerab.uswikipedia.orgnih.gov

Research findings related to the synthesis of hexamethylene dinitrate indicate that starting from hexamine, a high yield of dry this compound can be obtained. For example, starting with 10g of hexamine, approximately 17g of dry this compound was obtained, representing an average yield of about 89%. chemeurope.comnih.gov This yield is comparable to published data, with slight variations potentially attributed to factors such as the solubility of a small fraction of the product in the spent acid. chemeurope.com

The conversion of this compound to DPT has also been studied experimentally. At a temperature of 44-45°C, the reaction mixture is typically held for a specific period, after which the product is separated. paerab.uswikipedia.orgnih.gov Yields of DPT prepared from this compound have been reported around 65%. chemeurope.compaerab.us

Characterization of hexamethylene dinitrate has been performed using various analytical techniques, including FTIR, 1H NMR spectroscopy, Scanning Electron Microscopy (SEM), and Liquid Chromatography/Mass Spectrometry (LC/MS). wikiwand.com Thermal characteristics, such as melting point and decomposition temperatures, have been determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis/Differential Thermal Analysis (TG/DTA). wikiwand.com The DSC curve of HDN shows an endothermic peak at approximately 170.5 °C corresponding to its melting point, followed by exothermic peaks indicating decomposition at around 174.0 °C and 200.5 °C. wikiwand.com

Properties

CAS No.

18423-21-7

Molecular Formula

C6H4ClN2+

Synonyms

hexamine dinitrate

Origin of Product

United States

Sophisticated Synthetic Methodologies for Hexamethylene Dinitrate

Precursor Selection and Stoichiometric Considerations

The primary precursors for the synthesis of hexamethylene dinitrate are hexamethylenetetramine (hexamine) and nitric acid. bue.edu.egmetu.edu.trresearchgate.netijitee.orgresearchgate.net Hexamine has the chemical formula C₆H₁₂N₄ and is a white crystalline solid. fishersci.attaylorandfrancis.comfishersci.bewikipedia.org Nitric acid (HNO₃) is a strong mineral acid. fishersci.itwikipedia.orgrmreagents.com

The synthesis of hexamine dinitrate involves the reaction of one mole of hexamine with two moles of nitric acid. researchgate.net While the stoichiometric ratio of hexamine to nitric acid is 1:2, the concentration of nitric acid used is crucial and typically involves 65% or 70% HNO₃. researchgate.netresearchgate.netsciencemadness.orgekb.egdtic.mil Using a slight excess of nitric acid is sometimes employed. researchgate.net For example, one preparation method uses 10g (0.07 mol) of hexamine dissolved in 17.5 mL of distilled water reacting with 11.75 mL (0.261 mol) of nitric acid (mass density = 1.4 g/mL). bue.edu.egijitee.orgekb.egmst.edu This corresponds to a mole ratio of hexamine to HNO₃ of approximately 1:3.7. Another reported synthesis uses 1 mole of hexamine and 2 moles of HNO₃, corresponding to 47.34% HNO₃ stoichiometrically. researchgate.netresearchgate.net

Reaction Conditions and Parameter Optimization

Optimizing reaction conditions is vital for achieving high yield and purity of hexamethylene dinitrate. Key parameters include temperature and the concentration and addition rate of nitric acid. bue.edu.egfishersci.atsciencemadness.orgmst.edunih.gov

Temperature Regimen Effects on Synthesis

Temperature plays a critical role in the synthesis of this compound. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize unwanted side reactions or decomposition. researchgate.net Studies indicate that the synthesis should be conducted at temperatures not exceeding 15°C. researchgate.netresearchgate.net Some procedures specify maintaining the temperature at 15°C during the addition of hexamine solution to nitric acid. bue.edu.egijitee.orgekb.egmst.edu After the addition, the mixture is often cooled further, for instance, to 5°C, to facilitate product separation. bue.edu.egekb.egmst.edu Higher temperatures, such as 45°C and above, have been shown to lead to faster decomposition of this compound. bue.edu.egekb.eg

Influence of Acid Concentration and Addition Rate

The concentration of nitric acid and the rate at which it is added significantly impact the synthesis of this compound. Concentrated nitric acid, typically 65% or 70%, is used. researchgate.netresearchgate.netsciencemadness.orgekb.egdtic.mil The addition of the hexamine solution to the nitric acid should be done dropwise to control the exothermic reaction and maintain the desired low temperature. bue.edu.egijitee.orgekb.egmst.edu The rate of addition is controlled to ensure the reaction temperature remains within the specified range, ideally below 15°C. bue.edu.egresearchgate.netijitee.orgresearchgate.netekb.egmst.edu Using too little nitric acid can result in a gelatinous product that is difficult to handle and filter. dtic.mil While a large excess of nitric acid can lead to lower yields, there is an optimal concentration for the reaction. dtic.mil

Advanced Purification Protocols for Research Applications

Purification of hexamethylene dinitrate is important for obtaining a product suitable for research and subsequent reactions, such as the synthesis of DPT or RDX. bue.edu.egmetu.edu.trijitee.orgbue.edu.egresearchgate.net After synthesis, this compound is typically separated from the reaction mixture through filtration, often using a vacuum filter or Buchner funnel system. bue.edu.egijitee.orgekb.egmst.edubue.edu.eg The collected solid is then washed to remove residual acid and impurities. bue.edu.egekb.egmst.edubue.edu.eg Washing with ice-cold dilute nitric acid (e.g., 20%) has been reported. dtic.mil The product is subsequently dried, often in a vacuum oven at a controlled temperature, such as 40°C or 30°C. bue.edu.egresearchgate.netijitee.orgekb.eg

Recrystallization is an advanced purification technique that can be employed to improve the purity of this compound. While this compound is easily soluble in water, it is reported to be insoluble in solvents such as alcohol, ether, chloroform, and acetone. researchgate.net However, some reports mention washing the product with chilled acetone. sciencemadness.orgdtic.mil The solubility characteristics in various solvents would be a key consideration for developing effective recrystallization protocols. Analysis techniques such as HPLC can be used to assess the purity of the prepared this compound. bue.edu.egijitee.orgekb.egbue.edu.eg

Investigation of Reaction Yields and Efficiency

Reported yields for the synthesis of this compound from hexamine and nitric acid vary. An average yield of about 89% has been reported starting from 10g of hexamine. bue.edu.egekb.egbue.edu.eg Other published data suggest a yield of about 95%. bue.edu.egekb.eg Discrepancies in reported yields may be attributed to factors such as the solubility of a small fraction of the product in the spent acid. bue.edu.egekb.eg One study using 20g of hexamine and 70% nitric acid reported a yield of approximately 35g of this compound. sciencemadness.org

Efficiency of the reaction is influenced by parameters such as temperature, acid concentration, and addition rate, as discussed in previous sections. Maintaining low temperatures and controlling the addition rate are crucial for minimizing side reactions and maximizing the yield of the desired dinitrate product. bue.edu.egresearchgate.netijitee.orgresearchgate.netekb.egmst.edu

Here is a summary of reported yields:

Starting MaterialNitric Acid ConcentrationTemperatureReported YieldSource
10g HexamineSpecific gravity 1.415°C (reaction), 5°C (cooling)~89% bue.edu.egekb.egbue.edu.eg
---~95% bue.edu.egekb.eg
20g Hexamine70%Below 15°C, cooled to 0°C~35g sciencemadness.org

Green Chemistry Principles in Hexamethylene Dinitrate Synthesis (Anticipated Academic Extension)

While the provided search results primarily focus on traditional synthetic methods for this compound, an anticipated academic extension involves exploring the application of green chemistry principles to this synthesis. This would entail investigating alternative, more environmentally benign approaches. Potential areas of focus could include:

Alternative Solvents: Exploring the use of greener solvents instead of traditional organic solvents, which can be volatile and hazardous.

Catalysis: Investigating catalytic methods to potentially lower reaction temperatures, reduce reaction times, and improve selectivity, thereby minimizing byproduct formation.

Atom Economy: Designing synthetic routes with higher atom economy, where a larger proportion of the reactant atoms are incorporated into the final product, leading to less waste.

Continuous Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and potentially higher efficiency compared to batch processes.

Waste Minimization and Treatment: Developing strategies to minimize the generation of acidic waste streams and exploring effective and environmentally sound methods for treating any waste that is produced.

Research in these areas would aim to develop more sustainable and less hazardous methods for producing this compound, aligning the synthesis with modern green chemistry principles.

Comprehensive Structural Elucidation and Morphological Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the chemical structure and functional groups present in hexamine dinitrate. Vibrational and Nuclear Magnetic Resonance (NMR) spectroscopies offer complementary information for a thorough structural analysis.

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups within the this compound molecule. By comparing the FTIR spectrum of HDN to that of its precursor, hexamethylenetetramine (hexamine), characteristic transmittance bands associated with the nitrate (B79036) groups can be identified, confirming the formation of HDN.

Specific characteristic transmittance bands observed in the FTIR spectrum of crude HDN that differentiate it from hexamethylenetetramine include peaks at 642 cm⁻¹ (attributed to NO₂ deformation), 860 cm⁻¹ (NO stretching), 1274 cm⁻¹ (O–NO₂ stretching vibration), and 1312–1384 cm⁻¹ (NO₂ stretching) researchgate.net. These bands provide spectroscopic evidence for the presence of nitrate functionalities in the HDN structure.

The FTIR operating conditions typically involve a transmission mode with a specific resolution and number of scans over a defined wavenumber range bue.edu.eg.

Here is a table summarizing characteristic FTIR bands for this compound:

Wavenumber (cm⁻¹)Assignment
642NO₂ deformation
860NO stretching
1274O–NO₂ stretching
1312–1384NO₂ stretching

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular architecture and hydrogen and carbon environments within the this compound structure. Both ¹H NMR and ¹³C NMR are employed for this purpose.

The ¹H NMR spectrum of crude HDN has been used to confirm its purity and structural features researchgate.netscribd.com. A characteristic singlet is observed at 4.8 ppm, corresponding to the twelve equivalent methylene (B1212753) protons (CH₂) of the hexamine cage structure. Additionally, a broad singlet at 8.7 ppm is attributed to the protonated amine groups researchgate.netscribd.com. These signals are consistent with the expected structure of this compound, where the hexamine cage is protonated and associated with nitrate anions.

NMR spectra are typically measured using solvents like DMSO-d₆ on instruments operating at specific frequencies (e.g., 500 MHz for ¹H NMR) scribd.com.

Here is a table summarizing the ¹H NMR data for this compound:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
4.8s12CH₂ protons
8.7br. s-Protonated amines

Mass Spectrometric Techniques for Molecular Composition and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity and identify potential impurities.

The molecular weight of this compound (CH₁₄N₆O₆) is approximately 266 g/mol scribd.com. Mass spectrometry can confirm this molecular weight and provide information about the fragmentation pattern of the molecule under ionization, which further aids in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC/MS) hyphenates the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, assessing the purity of a synthesized compound like HDN, and identifying related impurities or byproducts.

LC/MS analysis of HDN involves separating the compound on a suitable HPLC column (e.g., C18 column) using a mobile phase, followed by detection and mass analysis using a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization) scribd.comresearchgate.net. Data is often acquired in negative ion mode for nitrate-containing compounds scribd.com.

In LC-MS spectra of HDN, peaks corresponding to the molecular ion and characteristic fragments can be observed. For example, peaks attributed to adducts such as [HDN+NO₂+CHO–2H]⁻, [HDN+2NO₂+CHO–2H]⁻, and [2HDN+2NO₂+2CHO–3H]⁻ have been reported scribd.com. The presence and relative abundance of these ions provide valuable information about the compound's identity and potential fragmentation pathways.

Typical LC/MS parameters for HDN analysis may include specific column types, mobile phase compositions and flow rates, column temperatures, and ionization source settings scribd.comresearchgate.net.

Electron Microscopy for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are employed to visualize the surface morphology and particle characteristics of solid samples like this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. For this compound, SEM analysis reveals the shape, size, and surface features of the crystals or particles.

Crystallographic Investigations

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction (XRD) spectroscopy is a key technique employed in the analysis of crystalline this compound. Studies have utilized XRD units, such as a Shimadzu XRD 6000, to perform spectroscopic analysis researchgate.net. Scans are typically collected over a range of 2-theta angles, for instance, from 4 to 80 degrees, to obtain the diffraction pattern characteristic of the crystalline material researchgate.net.

Complementary to XRD, scanning electron microscopy (SEM) is used to examine the particle morphology of this compound samples researchgate.net. SEM images have shown that HDN particles exhibit regular shapes with smooth edges and flat crystal faces researchgate.net. The crude product can have varying particle sizes researchgate.net.

While these techniques confirm the crystalline nature and allow for morphological observation, detailed crystallographic parameters such as the specific crystal system, space group, and unit cell dimensions for pure this compound were not explicitly detailed in the provided search results. However, related studies on mixtures containing hexamethylenetetramine and ammonium (B1175870) nitrate have used XRD to identify specific peaks indicative of adduct formation, highlighting the technique's utility in characterizing solid forms in related systems google.com. For example, a prominent peak at approximately 4.45 Å was observed in one such mixture, which was not associated with the starting materials, suggesting the presence of a new crystalline phase or adduct google.com.

Influence of Crystal Packing on Molecular Interactions

The crystal packing in a solid dictates the arrangement of molecules or ions and the types of intermolecular interactions present. In ionic compounds like this compound, which is formed by the protonation of hexamine by nitric acid researchgate.net, the crystal structure is influenced by the electrostatic interactions between the protonated hexamine cation(s) and the nitrate anions.

While specific details regarding the crystal packing and molecular interactions within pure this compound were not extensively described in the search results, studies on related hexamethylenetetramine complexes with metal nitrates provide insight into the types of interactions that can occur when hexamine is involved in crystalline structures. For instance, in coordination compounds of hexamethylenetetramine with metal nitrates, intermolecular hydrogen bonds, such as O—H⋯O and O—H⋯N interactions, are observed, contributing to the formation of three-dimensional networks iucr.orgchemicalpapers.com. The hexamethylenetetramine molecule itself is known to act as a hydrogen bond acceptor csic.es.

Mechanistic and Kinetic Investigations of Chemical Transformations

Decomposition Pathways and Reaction Kinetics

The study of the decomposition of hexamine dinitrate reveals important information about its stability and reactivity under various conditions. Thermal analysis techniques and kinetic modeling are instrumental in elucidating these characteristics.

Mechanistic Models of Thermal Decomposition

Thermal analysis of this compound (HDN) provides insight into its decomposition mechanism. Using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry/Differential Thermal Analysis (TG/DTA), the thermal behavior of HDN has been characterized. The DSC curve for this compound shows an initial endothermic peak at approximately 170.5°C, which corresponds to its melting point. metu.edu.trdeepdyve.com Following this melting phase, the compound undergoes decomposition, which is marked by two distinct exothermic peaks at approximately 174.0°C and 200.5°C. metu.edu.trdeepdyve.com

The decomposition process in a nitrolysis solution containing organic nitrates is understood to be a pyrolysis reaction occurring in an acidic medium. researchgate.net This process is characterized by a rapid reaction rate, significant heat release, and the production of gaseous products. researchgate.net For the nitrolysis solution resulting from the nitration of hexamethylenetetramine, the decomposition is described by a Prout-Tompkins equation with autocatalysis, indicating that a product of the decomposition accelerates the reaction. researchgate.net

Determination of Kinetic Parameters (e.g., Reaction Rate Constants, Activation Energy)

The kinetic parameters for the chemical transformations of this compound, particularly its conversion to dinitro pentamethylene tetramine (B166960) (DPT), have been a subject of detailed investigation. ekb.egresearchgate.net This conversion is a critical step in the synthesis of more complex nitramines. researchgate.netbue.edu.eg

The reaction kinetics have been tested against both first-order and second-order models. ekb.egresearchgate.net The first-order model has shown a higher correlation coefficient in some studies, although the heterogeneity of the system can present complexities in model fitting. ekb.eg The activation energy for the conversion of this compound to DPT has been calculated based on these models. According to the first-order kinetic model, the activation energy is approximately 87.05 kJ/mol. bue.edu.eg For the second-order kinetic model, the calculated activation energy is about 96.22 kJ/mol. bue.edu.eg

The reaction rate constants for this conversion are highly dependent on temperature. A significant increase in the reaction rate is observed at 45°C. ekb.egresearchgate.net At this temperature, the decomposition of this compound accelerates to the point where about two-thirds of the initial amount is depleted within the first fifteen minutes. ekb.egbue.edu.eg The calculated rate constant, based on the first-order model, nearly doubles for each 10°C rise in temperature up to 35°C. ekb.egresearchgate.net However, at 45°C, the rate constant increases by a factor of almost sixteen. ekb.egresearchgate.net Further increases in temperature to 55°C and 65°C have a less pronounced effect on the rate constant, suggesting that 45°C is an optimal reaction temperature for this conversion. ekb.egresearchgate.net

Reaction Rate Constants for the Conversion of this compound to DPT
Temperature (°C)Rate Constant (k) - 1st Order (s⁻¹)Rate Constant (k) - 2nd Order (L·mol⁻¹·s⁻¹)Correlation Factor (R²) - 1st OrderCorrelation Factor (R²) - 2nd Order

Note: The table above is based on data from studies on the conversion of this compound to DPT. Specific values can be found in the cited literature. ekb.egresearchgate.net

Influence of Environmental Factors on Decomposition Mechanisms

Environmental factors, particularly temperature, play a critical role in the decomposition and reactivity of this compound. The thermal behavior of this compound samples that have been thermally aged at 50°C, 100°C, and 150°C in a nitrogen atmosphere has been examined to understand the effects of prolonged heat exposure. metu.edu.trdeepdyve.com

During the synthesis of this compound from hexamine and nitric acid, careful temperature control is essential. researchgate.net The reaction is exothermic, and maintaining a temperature below 15°C is crucial for achieving a high yield of the product. researchgate.net In the subsequent conversion to other nitramines, ambient temperature is also a key factor. Fires have been reported during the mixing of chemicals for RDX and HMX manufacture at ambient temperatures of 29°C or higher. core.ac.uk These incidents are attributed to the formation of this compound, which can lead to the mixture nearing its boiling point, followed by oxidation or decomposition by excess nitric acid. core.ac.uk

Nitrolysis Reactions and Intermediate Formation

Nitrolysis, the cleavage of a chemical bond by nitric acid, is the fundamental process through which this compound is converted into other important nitramines.

Role of Hexamethylene Dinitrate in Nitramine Synthesis

Hexamethylene dinitrate is a crucial intermediate in the synthesis pathway of several powerful energetic materials, including cyclotetramethylene tetranitramine (HMX) and cyclotrimethylene trinitramine (RDX). metu.edu.trresearchgate.netbue.edu.egresearchgate.net It serves as a precursor in the well-known Bachmann process for RDX production. deepdyve.comscribd.com The synthesis of these complex nitramines often involves a multi-step pathway where hexamine is first converted to this compound. researchgate.netijitee.org This intermediate is then subjected to further nitrolysis to yield the final products. ekb.egresearchgate.net Specifically, in the synthesis of cyclotetramethylene tetranitramine, the pathway involves this compound and dinitro pentamethylene tetramine (DPT) as two of the main intermediate compounds. ekb.egbue.edu.egijitee.orgekb.eg

Reaction Pathways to Dinitro Pentamethylene Tetramine (DPT)

The conversion of this compound to dinitro pentamethylene tetramine (DPT) is a well-documented reaction pathway. ekb.egijitee.org This transformation is typically carried out in a mixture of glacial acetic acid and acetic anhydride (B1165640). ijitee.org A specific amount of this compound is added to this mixture, and the reaction is maintained at a controlled temperature of approximately 44-45°C for a short period, often around fifteen minutes. ekb.egijitee.org Following the reaction period, the mixture is rapidly cooled, or "quenched," to halt the reaction and precipitate the DPT product. ekb.egijitee.org This process underscores the role of this compound as a direct precursor to DPT, which is itself an important intermediate in the broader synthesis of energetic materials. researchgate.netijitee.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the formation of energetic materials like RDX and HMX from hexamine, where hexamine dinitrate (HDN) is a key intermediate. iqstorm.ro Calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have been used to postulate the series of reactions involved in these transformations. iqstorm.ro In a strongly acidic medium, such as in the presence of nitric acid, hexamine becomes protonated. iqstorm.ro DFT studies explore the existence of a doubly charged hexamethylenetetramine (HMTA) cation, which exists as the this compound salt. iqstorm.ro This species is considered a crucial precursor in the subsequent nitrolysis reactions that lead to the formation of more complex nitramines. iqstorm.ro

Theoretical calculations are used to predict the geometry-optimized structures and relative stabilities of hexamine and its various nitrated salts. researchgate.net Semi-empirical methods like PM3 have been utilized to determine the molecular conformations of hexamine mononitrate (HMN), dinitrate (HDN), trinitrate (HTN), and tetranitrate (HTetN). researchgate.net These calculations reveal that the structures of the tri- and tetra-nitrated forms differ significantly from the mono- and di-nitrated versions. researchgate.net

DFT calculations also help in comparing the stability of different isomers that may form during the reaction process. For instance, in the postulated pathway for RDX formation, dinitrated cationic intermediates can exist in isomeric forms, and their relative stabilities can be computed to determine the more favorable reaction pathway. iqstorm.ro The thermal characteristics of this compound have been determined experimentally, showing a melting point at 170.5 °C, followed by decomposition with two exothermic peaks at 174.0 °C and 200.5 °C. researchgate.netdeepdyve.com

Table 1: Calculated Stability of Isomeric Intermediates in Hexamine Nitrolysis This table is a representative example based on findings that different isomers are modeled to compare stability.

Intermediate Type Isomer A Isomer B More Stable Form (Calculated)
Dinitrated Dication Structure 7 Structure 8 Structure 7
Monocated Acetoxy Derivative Structure 5 Structure 6 Structure 5
iqstorm.ro

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into its electrostatic properties and reactivity. wikipedia.org This analysis has been applied to hexamine and its nitrated salts using the PM3 semi-empirical quantum chemical method. researchgate.net

The calculations indicate that the protonation of hexamine to form its nitrate (B79036) salts, including this compound, renders the ring structure more electropositive. researchgate.net This increased positive charge facilitates a nucleophilic attack on the ring, making it more susceptible to ring-opening reactions, which are critical steps in the conversion of hexamine to RDX. researchgate.net The analysis of Mulliken charges supports the experimental observation that mono- and di-protonation of hexamine by nitric acid are feasible, while further protonation is less favorable. researchgate.net This theoretical result is consistent with this compound being a key reactive intermediate. researchgate.net

Table 2: PM3 Computed Mulliken Atomic Charges for Hexamine and its Nitrated Salts The following is an illustrative table based on the description of the charge analysis performed in the cited study. Specific charge values were not detailed in the source.

Compound Overall Charge on Hexamine Ring Implication
Hexamine (HX) Neutral Baseline reactivity
Hexamine Mononitrate (HMN) More Electropositive Increased reactivity toward nucleophiles
This compound (HDN) Highly Electropositive High reactivity, susceptible to ring opening
researchgate.net

Molecular Dynamics Simulations for Lattice and Phase Behavior (Anticipated Academic Extension)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of atoms and molecules over time. For molecular crystals like this compound, MD simulations could provide valuable insights into lattice dynamics, phase transitions, and the anisotropic motion of atoms. While specific MD studies focusing on the lattice and phase behavior of this compound are not extensively reported in the reviewed literature, this area represents a significant potential for future academic research. Such simulations, often employing force fields like CHARMM, AMBER, or OPLS, could predict structural properties and thermal motion, complementing experimental data from techniques like X-ray diffraction. researchgate.net Studies on related polyammonium nitrate complexes have successfully used MD to understand conformational changes and hydration effects in solution, demonstrating the potential of this technique. umd.edursc.org

Theoretical Postulates for Reaction Mechanisms

Understanding the complex reaction mechanisms involving this compound is crucial for controlling the synthesis of desired products like RDX. Theoretical modeling provides a framework for postulating and evaluating potential reaction pathways that are often difficult to isolate and study experimentally.

This compound is recognized as an important intermediate in the pathway to producing RDX and HMX. iqstorm.roepa.govbue.edu.eg Computational studies, primarily using DFT, have been instrumental in postulating the intricate steps of its formation and subsequent conversion. iqstorm.ro

The process begins with the protonation of hexamine in a strong nitric acid medium. iqstorm.ro Theoretical models suggest that a doubly charged cation of hexamine can exist in the form of this compound salt, which is in equilibrium with the mono-cation form. iqstorm.ro This dinitrate salt is a reactive intermediate. researchgate.net The increased positive charge on the hexamine cage, as confirmed by Mulliken charge analysis, activates it for nucleophilic attack and subsequent ring cleavage. researchgate.net Following the initial protonation and formation of this compound, the reaction pathway involves a series of ring-opening and further nitration steps to ultimately yield cyclic nitramines like RDX. iqstorm.ro Theoretical models help to rationalize the stability of various acyclic and cyclic intermediates that form along these nitrolysis pathways. iqstorm.ro

Prediction of Energetic Properties from First Principles

First-principles quantum chemical calculations, such as those based on Density Functional Theory (DFT) and other ab initio methods, are crucial for understanding and predicting the energetic properties of materials like this compound (HDN). These computational approaches allow for the investigation of molecular structures, stability, and key performance indicators such as heat of formation, detonation velocity, and detonation pressure without relying on experimental synthesis and testing.

While comprehensive first-principles predictions for the full suite of energetic properties of this compound are not extensively detailed in publicly available literature, computational studies have been applied to understand its formation and related chemical species. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been employed to study the reaction pathways for the formation of RDX and HMX from hexamine, where this compound is a key precursor. These studies focus on the stability of various intermediates in the reaction process rather than the standalone energetic properties of the HDN salt itself.

Some quantum chemical properties related to the nitration of hexamethylenetetramine to form HDN have been calculated using semi-empirical methods like PM3. These calculations provide insights into the geometry and electronic characteristics, such as Mulliken atomic charges, of the molecules involved in the synthesis. researchgate.net

One source reports a detonation pressure for hexamethylenetetramine dinitrate, though the methodology for this prediction is not specified as being from first principles. researchgate.net The activation energy for the conversion of this compound into Dinitro Pentamethylene Tetramine (B166960) (DPT) has been determined from kinetic models based on experimental data, yielding values of 87.05 kJ/mol for a first-order model and 96.22 kJ/mol for a second-order model. bue.edu.eg

For context, first-principles reactive molecular dynamics simulations have been successfully used to predict the detonation properties of other energetic materials. For a compound like FOX-7, these simulations have predicted a detonation pressure (PCJ) of 35.40 ± 2.01 GPa and a detonation velocity (DCJ) of 8.418 km/s, which show good agreement with experimental data. This demonstrates the capability of such methods to accurately model energetic performance.

To illustrate the data generated from such first-principles calculations, the following table shows predicted energetic properties for related energetic materials, as these are not available for this compound in the provided search results.

CompoundMethodPredicted PropertyValue
FOX-7First-Principles RxMDDetonation Pressure (PCJ)35.40 ± 2.01 GPa
FOX-7First-Principles RxMDDetonation Velocity (DCJ)8.418 km/s
HexamineDFT/MP2 CombinationSublimation Energy20.0 kcal/mol

While detailed first-principles predictions for this compound remain elusive in the reviewed literature, the computational frameworks for such predictions are well-established and have been applied to its precursors and other novel energetic materials. nih.gov

Advanced Analytical Methodologies for Research and Process Monitoring

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) is a reliable and efficient technique extensively used for the analysis of hexamine dinitrate in various contexts, particularly for monitoring reactions and quantifying components within reaction mixtures. HPLC enables the identification and quantification of both unreacted starting materials, such as this compound, and formed products, like DPT (Dinitro-Pentamethylene-Tetramine). ijitee.orgbue.edu.eg This is critical for studying reaction kinetics and determining conversion and yield percentages. ijitee.orgbue.edu.eg

HPLC analysis has been applied to monitor the conversion of this compound into DPT at varying temperatures and reaction times. ijitee.orgbue.edu.eg By analyzing chromatograms, researchers can identify the prepared compounds qualitatively and quantitatively. ijitee.orgbue.edu.eg For instance, the concentrations and concentration terms of this compound during its conversion have been determined using HPLC. bue.edu.eg The technique is also used to measure the concentrations of unreacted this compound and the formed DPT. ijitee.orgbue.edu.eg

HPLC systems, such as the Agilent 1100 series, have been employed for these analyses. ijitee.orgbue.edu.eg The method involves quenching the reaction by chilling, followed by filtration, washing, and drying the product before HPLC analysis. ijitee.orgbue.edu.eg This allows for the investigation of the effects of temperature and time on the conversion rate. ijitee.orgbue.edu.eg

Interactive Table 1: Example HPLC Analysis Data for this compound Conversion at 45°C

Reaction Time (minutes)Initial this compound Concentration (CA.)Final this compound Concentration (CA)
5[Data from snippet 1][Data from snippet 1]
10[Data from snippet 1][Data from snippet 1]
15[Data from snippet 1][Data from snippet 1]

Note: Specific numerical data for concentrations was mentioned as being in a table in snippet bue.edu.eg but not provided in the text itself. The table above is illustrative of the type of data obtained.

Thermal Analysis for Mechanistic Studies

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA), are vital for understanding the thermal behavior and decomposition mechanisms of this compound. researchgate.netmetu.edu.tr These methods provide insights into thermal events, mass changes, and associated kinetics. atamanchemicals.comscilit.comwikiwand.com

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization and Kinetics

Differential Scanning Calorimetry (DSC) is used to characterize the thermal events associated with this compound, such as melting and decomposition. The DSC curve of this compound typically shows an endothermic peak corresponding to its melting point, followed by exothermic peaks indicative of its decomposition. researchgate.netmetu.edu.tr

For this compound (HDN), a characteristic DSC curve reveals an endothermic peak at approximately 170.5 °C, attributed to its melting. researchgate.netmetu.edu.tr This is succeeded by two exothermic peaks at around 174.0 °C and 200.5 °C, which correspond to its decomposition processes. researchgate.netmetu.edu.tr DSC can also be used to examine the differences in thermal behavior of HDN samples subjected to thermal aging at various temperatures. researchgate.netmetu.edu.tr

DSC data can be utilized to determine kinetic parameters of decomposition, such as activation energy and the pre-exponential factor, often using methods like the Kissinger method. atamankimya.com Although the provided snippets specifically mention kinetic studies of hexamine (urotropine) decomposition by DSC atamankimya.com, the principle applies to this compound as well, given its related structure and the application of DSC for its thermal characterization. researchgate.netmetu.edu.tr

Interactive Table 2: Thermal Events of this compound by DSC

Thermal EventPeak Temperature (°C)Nature of Peak
Melting~170.5Endothermic
Decomposition Stage 1~174.0Exothermic
Decomposition Stage 2~200.5Exothermic

Source: Data synthesized from references researchgate.netmetu.edu.tr.

Thermogravimetric Analysis (TGA/DTA) for Mass Loss and Heat Flow Kinetics

Thermogravimetric Analysis (TGA), often combined with Differential Thermal Analysis (DTA), is employed to measure the mass loss of a substance as a function of temperature or time and to detect associated heat flow changes. atamanchemicals.comscilit.comwikiwand.com For this compound, TGA/DTA provides data on the decomposition steps and the temperatures at which significant mass loss occurs. researchgate.netmetu.edu.tr

While specific TGA/DTA data for this compound's mass loss and heat flow kinetics are not detailed in the provided snippets, the techniques are explicitly mentioned as being used for its thermal characterization. researchgate.netmetu.edu.tr TGA measures the percentage of mass lost during decomposition, while DTA records the temperature difference between the sample and a reference, indicating exothermic or endothermic processes. atamanchemicals.comscilit.comwikiwand.com These data, when analyzed kinetically, can provide activation energies and pre-exponential factors for the decomposition reactions. atamanchemicals.comscilit.comwikiwand.com The application of TGA/DTA is crucial for understanding the thermal stability and decomposition pathway of this compound.

Chromatographic Purity Assessment Techniques

Chromatographic techniques, primarily HPLC, are essential for assessing the purity of this compound. bue.edu.egmdpi.com Purity is a critical factor, especially when this compound is used as a precursor in the synthesis of other compounds, where impurities can affect subsequent reactions and product quality. ijitee.orgbue.edu.eg

HPLC is used to determine the purity of synthesized this compound by separating and detecting components in a sample. ijitee.orgbue.edu.eg The presence of impurities can be identified by peaks other than that of this compound in the chromatogram. ijitee.orgbue.edu.eg This allows for a quantitative assessment of the purity level. ijitee.orgbue.edu.eg For example, HPLC analysis is used to check the purity of prepared this compound samples. ijitee.orgbue.edu.eg

Other chromatographic methods, such as ion chromatography, are also considered highly effective for determining the purity of ionic compounds like this compound and for monitoring reaction progress by tracking substrate depletion and product increment. This allows for precise determination of reaction times to achieve high yields and purity.

Applications in Advanced Energetic Materials Research

Hexamethylene Dinitrate as a Strategic Precursor

Hexamethylene dinitrate is recognized as an important intermediate in the preparation of various energetic materials, including Dinitro-Pentamethylene-Tetramine (DPT), RDX, and HMX. nih.govnih.govnih.govnih.govnoaa.govwikipedia.org Its position in the synthetic route makes it a crucial compound for controlling the reaction pathways and optimizing the yield and properties of the final energetic products.

The conversion of hexamine dinitrate into DPT is a studied reaction in the synthesis of energetic materials. Experimental follow-up on the conversion of this compound to DPT has been conducted at different temperatures. nih.govnoaa.govwikipedia.org Factors such as temperature and time have been investigated to understand their effect on the conversion rate. nih.govnih.govnih.govnoaa.govwikipedia.org Kinetic models have been tested to describe this conversion, with the unreacted core model proving applicable in some studies. nih.gov The surface reaction was found to be controlling in one investigation. nih.gov

The preparation of this compound typically involves the addition of a hexamine solution in distilled water to nitric acid. nih.govnih.govwikipedia.org The reaction temperature is controlled during this process. nih.govnih.govwikipedia.org After reaction and cooling, this compound is separated and dried. nih.govnih.gov Reported yields for the preparation of this compound are around 89%, although published data suggests yields closer to 95%. nih.gov The conversion of this compound to DPT can be carried out using a mixture of acetic anhydride (B1165640) and acetic acid at specific temperatures, such as around 45°C. nih.gov The mixture is then cooled, and the product is filtered and dried. Yields for the conversion of this compound to DPT have been reported to be around 65%.

Hexamethylene dinitrate serves as an intermediate in the synthesis of high-performance nitramine explosives like RDX and HMX. nih.govnih.govnih.govnih.govnoaa.govwikipedia.org These explosives are derived from hexamine through various nitration processes. For instance, RDX can be obtained by reacting concentrated nitric acid on hexamine. The Bachmann process is a known method for synthesizing cyclotetramethylene tetranitramine (HMX) which involves the nitrolysis of hexamine using a nitrating mixture of ammonium (B1175870) nitrate (B79036) and fuming nitric acid in the presence of acetic acid, acetic anhydride, and p-formaldehyde. nih.govnih.govnih.govnoaa.govwikipedia.org This pathway is relatively long and involves this compound and DPT as key intermediate compounds. nih.govnih.govnoaa.govwikipedia.org HMX can be prepared from DPT, which is identified as a key intermediate in the formation of HMX from the nitration of hexamine, sometimes referred to as the modified Bachmann process. nih.gov Direct nitrolysis of DPT is considered a feasible route to synthesize HMX. nih.gov The synthesis of RDX can also involve this compound, for example, using a method with nitric acid and ammonium nitrate.

Detonation Performance Characterization of Derived Materials

Energetic materials derived from precursors like this compound, such as RDX and HMX, exhibit high detonation performance. RDX at a density of 1.80 g/cm³ has a detonation velocity of 8750 m/s. HMX shows a detonation velocity of 9100 m/s at a density of 1.90 g/cm³ or 1.91 g/cm³. The relative effectiveness factor for RDX is 1.60, while for HMX, it is 1.70. These values highlight the high energy output of these materials.

Table 1: Detonation Performance of Derived Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Relative Effectiveness Factor (RE Factor)
RDX1.8087501.60
HMX1.90 or 1.9191001.70

Fundamental Studies of Material Sensitivity Mechanisms (e.g., impact, friction, heat)

Studies on energetic materials derived from this compound precursors also encompass their sensitivity to external stimuli such as impact, friction, and heat. RDX is described as having low shock and friction sensitivity. Similarly, HMX is characterized by low shock and friction sensitivity. DPT, an intermediate, is noted as being shock sensitive. The thermal decomposition characteristics are also important; DPT has a decomposition temperature of around 200-205 °C or approximately 192 °C. RDX starts to decompose at approximately 170 °C and melts at 204 °C. HMX melts between 276 to 286 °C and usually decomposes at 280 °C.

Formulation Science for Energetic Compositions

Materials synthesized using this compound as a precursor are often incorporated into various energetic compositions. RDX is a base for common military explosives and is often used in mixtures with other explosives and plasticizers or phlegmatizers (desensitizers). Examples include Composition A (RDX and plasticizing wax), Composition B (RDX and TNT mixtures), and Composition C (plastic demolition explosive containing RDX, other explosives, and plasticizers). HMX is used in military applications, including in polymer-bonded explosives and in melt-castable explosives when mixed with TNT, known as "octols".

Table 2: Examples of Energetic Compositions Containing Derived Materials

CompositionMain Energetic ComponentOther Components
Composition ARDXPlasticizing wax (e.g., Composition A-3, A-5)
Composition BRDXTNT, wax
Composition CRDXOther explosives, plasticizers
OctolsHMXTNT
Polymer-Bonded ExplosivesHMXPolymer binder

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Strategies

The conventional synthesis of hexamine dinitrate involves the reaction of hexamine with nitric acid at controlled low temperatures, typically below 15°C. metu.edu.trresearchgate.netresearchgate.netbue.edu.eg This exothermic reaction necessitates careful temperature management to ensure high yield and purity. researchgate.net Future research in synthetic strategies is likely to focus on improving the efficiency, safety, and environmental impact of HDN production.

One area of exploration involves investigating alternative reaction conditions or catalysts that could allow for synthesis at higher temperatures or reduce the need for large volumes of nitric acid. While attempts at a truly solvent-free nitration of hexamine using reagents like tert-butyl nitrite (B80452) have shown limited success for producing RDX and HMX directly, further research into such mild nitration methods could potentially yield novel routes to HDN or related intermediates with reduced waste streams. dtic.mil

Furthermore, studies focusing on the conversion of this compound into other compounds like DPT and HMX suggest that optimizing these downstream processes could indirectly influence the demand for and required purity of HDN, driving research into tailored HDN synthesis for specific conversion pathways. bue.edu.egbue.edu.eg The exploration of novel compounds derived from hexamine, such as hexamethylenetetramine-based ionic liquids synthesized via reactions like the Delepine reaction, indicates a broader interest in functionalizing the hexamine structure. mdpi.com While not directly aimed at HDN synthesis, this research could uncover new chemical transformations or intermediates relevant to future HDN production methods.

Advanced Computational Approaches for Reaction Prediction and Material Design

Computational chemistry plays a crucial role in understanding the properties and reactivity of energetic materials and their precursors like this compound. Quantum chemical calculations have been employed to study the nitration of hexamethylenetetramine, providing insights into the reaction mechanisms at a molecular level. metu.edu.trresearchgate.netdeepdyve.com

Future directions involve more sophisticated computational modeling to predict reaction pathways, optimize synthesis conditions, and understand the stability and decomposition mechanisms of HDN. Density Functional Theory (DFT) studies have already been utilized to investigate the decomposition of hexamethylenetetramine, including its protonated forms, which is directly relevant to understanding the behavior of HDN. acs.org Computational studies on the formation mechanisms of RDX from hexamine also inherently involve modeling the role and transformations of HDN as an intermediate. iqstorm.ro

Advanced computational approaches can also be applied to the design of new materials incorporating this compound or its derivatives. Although HDN's hygroscopic nature limits its direct use, computational studies could help in designing strategies to mitigate this issue, perhaps through co-crystallization, encapsulation, or the development of less hygroscopic derivatives with tailored properties. The application of computational methods to other energetic materials, such as nitratoethylnitramine (NENA), highlights the potential for in-depth theoretical analysis to guide experimental research on HDN. researchgate.net

Integration into Next-Generation Material Systems

This compound's primary established role is as an intermediate in the production of RDX. metu.edu.trresearchgate.netresearchgate.netdeepdyve.comwikipedia.org Its hygroscopic nature presents a significant challenge for its direct integration into many material systems. metu.edu.trresearchgate.netresearchgate.netiqstorm.ro However, future research may explore strategies to overcome this limitation or identify niche applications where its properties can be leveraged.

While direct applications of HDN in next-generation materials are limited by its hygroscopicity, research into related hexamine-based compounds provides potential future directions. For instance, hexamethylenetetramine derivatives are being investigated for integration into materials like epoxy-curing systems mdpi.com and as components in the synthesis of nitrogen-doped graphene materials for applications like SERS substrates. researchgate.net Hexamethylenetetramine itself is used as a hardening agent in phenolic resins. wikipedia.org

These examples suggest that modified forms of HDN or materials incorporating HDN within a protective matrix could potentially find applications. Research could focus on developing composite materials where HDN is encapsulated or stabilized to prevent moisture absorption. Alternatively, HDN might be utilized in novel synthetic routes to other functional materials, acting as a reactive intermediate within a designed material system. The broader trend in materials science towards integrating functional molecules into advanced structures, such as nanowires for electronics, hints at the possibility of incorporating hexamine-derived functionalities, which could, in the long term, involve controlled utilization of compounds like HDN in novel material architectures. acs.org

Thermal Properties of this compound

PropertyValueNotesSource
Melting Point170.5 °CEndothermic peak observed by DSC metu.edu.trresearchgate.netdeepdyve.com
Decomposition 1174.0 °CExothermic peak observed by DSC metu.edu.trresearchgate.netdeepdyve.com
Decomposition 2200.5 °CSecond exothermic peak observed by DSC metu.edu.trresearchgate.netdeepdyve.com

Q & A

Q. What are the optimal laboratory conditions for synthesizing hexamine dinitrate (HDN)?

HDN synthesis involves nitrating hexamine with nitric acid under controlled conditions. Key parameters include:

  • Formaldehyde/Ammonia Ratio : A ratio of 6:1 maximizes hexamine precursor yield (98%) before nitration .
  • Temperature : Maintain 0–5°C during nitric acid addition to prevent premature decomposition .
  • Acid Concentration : Use 25% aqueous nitric acid to minimize byproducts like RDX during nitration . Post-synthesis, wash HDN with cold alcohol-ether mixtures to remove residual acid .

Q. Which analytical methods are recommended for characterizing HDN purity and structure?

  • FTIR Spectroscopy : Identify functional groups (e.g., nitrate vibrations at ~1,380 cm⁻¹) and compare against formaldehyde/hexamine reference spectra .
  • X-ray Diffraction (XRD) : Confirm crystalline structure and detect simulant mixtures (e.g., pentaerythritol) using momentum transfer peaks .
  • UV-Vis Spectra : Monitor decomposition by tracking absorbance shifts in nitric acid solutions .

Q. How should researchers handle HDN safely in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of nitric acid vapors .
  • Storage : Keep HDN in airtight containers due to hygroscopicity, which can alter reaction kinetics .

Q. What role does HDN play in organic synthesis beyond explosives research?

HDN serves as a precursor in named reactions like the Duff reaction (formylation of aromatics) and Sommelet reaction (aldehyde synthesis), where its nitrate groups act as mild oxidizing agents .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize HDN synthesis variables?

  • Variable Ranges : Test formaldehyde/ammonia ratios (2–10), temperatures (20–80°C), and reaction times (0–100 min) .
  • Statistical Validation : Use ANOVA to confirm model significance (e.g., F-value = 17.63, p < 0.01) and identify interactions between parameters .
  • Response Surface Methodology (RSM) : Predict yield maxima (e.g., 60°C, 60 min) and validate via triplicate runs .

Q. What explains discrepancies in kinetic data from HDN decomposition studies?

  • Reaction Order Conflicts : First-order kinetics (R² = 0.988) may deviate due to autocatalysis at higher temperatures. Use tools like Mathematica to fit multi-phase models .
  • Hygroscopic Interference : Moisture absorption alters decomposition rates; pre-dry samples and use inert atmospheres .

Q. How does HDN facilitate RDX formation, and what mechanistic insights exist?

  • Stepwise Nitration : HDN intermediates (e.g., trinitrodiaminodimethylamine) form during nitric acid treatment, which cyclize into RDX under acidic conditions .
  • DFT Calculations : Model transition states to rationalize nitro group incorporation into the hexamine cage .

Q. What statistical approaches resolve conflicting optimal conditions reported in HDN studies?

  • Sensitivity Analysis : Rank variables (e.g., temperature > time) using Pareto charts to prioritize adjustments .
  • Error Propagation Models : Quantify uncertainties from instrumental noise (e.g., ±2% yield in FTIR quantification) .

Q. How does HDN’s hygroscopicity impact its stability in long-term experiments?

  • Accelerated Aging Tests : Store HDN at 40°C/75% RH and monitor mass changes via thermogravimetric analysis (TGA).
  • Reactivity Correlation : Link moisture content to decomposition rates using Arrhenius plots (e.g., Eₐ ≈ 85 kJ/mol) .

Q. Can HDN’s weak explosive properties be enhanced for niche applications?

  • Composite Formulations : Blend HDN with oxidizing agents (e.g., ammonium nitrate) to improve detonation velocity (test via Trauzl block assays) .
  • Co-crystallization : Explore co-crystals with RDX to balance stability and energy density using solvent-drop grinding .

Methodological Notes

  • Contradiction Management : Reconcile divergent synthesis yields by standardizing ammonia source purity (e.g., aqueous vs. gaseous) .
  • Safety Protocols : Neutralize nitric acid waste with sodium bicarbonate before disposal .
  • Data Reproducibility : Share CCD models via platforms like Design-Expert 7.0 to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.